molecular formula C10H11ClN2 B577911 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-79-2

5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B577911
CAS No.: 1221153-79-2
M. Wt: 194.662
InChI Key: LZAVVXYESLVJMB-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom and the isopropyl group on the pyrrolo-pyridine scaffold can influence its chemical reactivity and biological activity.

Scientific Research Applications

5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Future Directions

The future directions for “5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its potential uses in pharmaceuticals and agrochemicals, given its structural similarity to pyridine, a compound with known biological activity .

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to exhibit inhibitory action against certain enzymes . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds have been shown to influence pathways involved in glucose metabolism

Result of Action

Related compounds have been shown to reduce blood glucose levels , suggesting potential therapeutic applications in metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with isopropylamine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrrolo[2,3-c]pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • Pyrrolo[1,2-a]pyrazine derivatives

Uniqueness

5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both the chlorine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with biological targets and different pharmacological profiles.

Properties

IUPAC Name

5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-7(2)13-4-3-8-5-10(11)12-6-9(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAVVXYESLVJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729144
Record name 5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-79-2
Record name 5-Chloro-1-(1-methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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